molecular formula C27H32N2O5 B11311960 2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11311960
M. Wt: 464.6 g/mol
InChI Key: BTXYRJOUFOMVAS-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Chromeno[2,3-c]pyrrole Core: : This step involves the cyclization of a suitable precursor to form the chromeno[2,3-c]pyrrole core. The reaction conditions often include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

  • Introduction of the Dimethylamino Group: : The dimethylamino group is introduced through a nucleophilic substitution reaction. This step typically requires the use of a dimethylamine source and a suitable leaving group on the precursor molecule.

  • Attachment of the Ethoxy and Propoxy Groups: : The ethoxy and propoxy groups are introduced through etherification reactions. These reactions involve the use of ethyl and propyl alcohols, respectively, in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the chromeno[2,3-c]pyrrole core, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl groups in the compound, converting them to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the dimethylamino group or the ether groups. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

  • Medicinal Chemistry: : The compound is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Organic Synthesis: : The compound serves as a building block for the synthesis of more complex molecules. Its functional groups can be modified to create a wide range of derivatives with different properties.

  • Materials Science: : The compound’s unique electronic properties make it of interest for the development of new materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Dimethylamino)propyl]-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-butoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(3-ethoxy-4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H32N2O5/c1-5-16-33-21-13-12-18(17-22(21)32-6-2)24-23-25(30)19-10-7-8-11-20(19)34-26(23)27(31)29(24)15-9-14-28(3)4/h7-8,10-13,17,24H,5-6,9,14-16H2,1-4H3

InChI Key

BTXYRJOUFOMVAS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O)OCC

Origin of Product

United States

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